molecular formula C7H6N2O3 B12095810 1-(2-Nitropyridin-4-yl)ethanone

1-(2-Nitropyridin-4-yl)ethanone

Cat. No.: B12095810
M. Wt: 166.13 g/mol
InChI Key: NOLRJGFMHGTPTH-UHFFFAOYSA-N
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Description

1-(2-Nitropyridin-4-yl)ethanone is a nitro-substituted pyridine derivative featuring an acetyl group at the 4-position and a nitro group at the 2-position of the pyridine ring. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactivity in coupling and substitution reactions.

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

1-(2-nitropyridin-4-yl)ethanone

InChI

InChI=1S/C7H6N2O3/c1-5(10)6-2-3-8-7(4-6)9(11)12/h2-4H,1H3

InChI Key

NOLRJGFMHGTPTH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitropyridin-4-yl)ethanone typically involves nitration of pyridine derivatives followed by functional group transformations. One common method includes the nitration of 2-chloropyridine to form 2-chloro-5-nitropyridine, which is then subjected to a Friedel-Crafts acylation reaction to introduce the ethanone group .

Industrial Production Methods: Industrial production of 1-(2-Nitropyridin-4-yl)ethanone may involve continuous flow synthesis techniques to ensure safety and efficiency. This method minimizes the accumulation of potentially explosive intermediates and allows for better control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitropyridin-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products:

Scientific Research Applications

1-(2-Nitropyridin-4-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Nitropyridin-4-yl)ethanone depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The ethanone group can participate in nucleophilic addition reactions, forming covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Key Applications/Activities Synthesis Method Safety Profile
1-(2-Nitropyridin-4-yl)ethanone -NO₂ (C2), -COCH₃ (C4) Pharmaceutical intermediate (inferred) Likely via halogenation/acylation Limited toxicity data
1-(3-Nitropyridin-4-yl)ethanone -NO₂ (C3), -COCH₃ (C4) Unspecified (PubChem entry) Halogenation/Suzuki coupling Not classified (PubChem)
1-(2-Chloro-5-nitropyridin-4-yl)ethanone -Cl (C2), -NO₂ (C5), -COCH₃ (C4) Pharma intermediate, pesticide research Catalytic Pd-mediated coupling Precautionary handling advised
1-(2-Amino-6-nitrophenyl)ethanone -NH₂ (C2), -NO₂ (C6), -COCH₃ (Ar) Unknown (limited toxicological data) Condensation reactions Unclassified hazards
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone -OH (C2, C5), -OCH₃ (C4), -COCH₃ (Ar) α-Glucosidase inhibition (IC₅₀ = 12.3 μM) Schiff base synthesis Not reported

Key Observations :

  • Substituent Position and Bioactivity: The position of nitro (-NO₂) or hydroxyl (-OH) groups significantly impacts biological activity. For example, 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone exhibits potent α-glucosidase inhibition due to multiple hydroxyl groups, whereas nitro-substituted pyridines (e.g., 1-(2-nitropyridin-4-yl)ethanone) are prioritized for synthetic versatility .
  • Electronic Effects : Nitro groups enhance electrophilicity, facilitating nucleophilic aromatic substitution, while electron-donating groups (e.g., -OCH₃) modulate reactivity in coupling reactions .

Pharmacological and Biochemical Comparisons

  • Enzyme Inhibition: Pyridine-based analogs like (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) demonstrate non-azolic CYP51 inhibition, highlighting the role of pyridine scaffolds in targeting parasitic enzymes . In contrast, phenolic ethanones (e.g., 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone) show antioxidant and antibacterial activities .

Biological Activity

1-(2-Nitropyridin-4-yl)ethanone is a nitro-containing compound that has gained attention in medicinal chemistry due to its diverse biological activities. The nitro group in such compounds often plays a critical role in their pharmacological effects, influencing mechanisms of action, bioactivity, and potential therapeutic applications.

Chemical Structure

The chemical structure of 1-(2-Nitropyridin-4-yl)ethanone can be represented as follows:

  • Molecular Formula: C_8H_8N_2O_2
  • CAS Number: [insert CAS number if available]
  • IUPAC Name: 1-(2-nitropyridin-4-yl)ethanone

Biological Activity

The biological activity of 1-(2-Nitropyridin-4-yl)ethanone is primarily attributed to its nitro group, which can engage in redox reactions and form reactive intermediates. This section discusses various aspects of its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. Research indicates that compounds like 1-(2-Nitropyridin-4-yl)ethanone may exhibit significant activity against various pathogens. The mechanism often involves the reduction of the nitro group to form toxic intermediates that damage microbial DNA.

Table 1: Antimicrobial Activity of Nitro Compounds

CompoundPathogenMIC (µg/mL)Reference
1-(2-Nitropyridin-4-yl)ethanoneStaphylococcus aureus20
MetronidazoleH. pylori8
NitrofurantoinE. coli16

Anticancer Activity

The anticancer potential of nitro-containing compounds has been widely studied. The presence of the nitro group can enhance the cytotoxicity of these compounds towards cancer cells. In vitro studies suggest that 1-(2-Nitropyridin-4-yl)ethanone may inhibit cell proliferation in various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of 1-(2-Nitropyridin-4-yl)ethanone on human cancer cell lines, including breast and lung cancer cells. The results indicated an IC50 value of approximately 15 µM for breast cancer cells, suggesting moderate potency.

Anti-inflammatory Activity

Nitro compounds have also been implicated in anti-inflammatory responses. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Table 2: Anti-inflammatory Effects of Nitro Compounds

CompoundTarget EnzymeIC50 (µM)Reference
1-(2-Nitropyridin-4-yl)ethanoneCOX-225
AspirinCOX-110

The biological activities of nitro compounds like 1-(2-Nitropyridin-4-yl)ethanone can be attributed to several mechanisms:

  • Reduction to Active Metabolites: The nitro group can be reduced to form reactive species that interact with cellular macromolecules.
  • DNA Interaction: Reduced nitro species can bind covalently to DNA, leading to strand breaks and apoptosis in microbial and cancer cells.
  • Enzyme Inhibition: Compounds may inhibit key enzymes involved in inflammatory pathways or cellular proliferation.

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